molecular formula C5H12F6N5P B7949982 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate

Cat. No.: B7949982
M. Wt: 287.15 g/mol
InChI Key: GELUERWTJNXKQY-UHFFFAOYSA-O
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Description

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate is a chemical compound known for its efficiency as a diazo transfer reagent. It is used primarily in the preparation of azides from primary amines. This compound is an alternative to tosyl azide, offering an easier-to-separate water-soluble by-product .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate can be synthesized through the reaction of 2-chloro-1,3-dimethylimidazolidin-1-ium chloride with sodium azide . The reaction typically occurs under mild conditions and results in the formation of the desired azido compound along with sodium chloride as a by-product.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of this compound likely follows similar protocols to those used in laboratory settings, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems may enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate primarily undergoes substitution reactions, particularly diazo transfer reactions. It is used to convert primary amines into azides .

Common Reagents and Conditions

    Reagents: Sodium azide, primary amines

    Conditions: Mild temperatures, typically in an organic solvent such as acetonitrile or dichloromethane

Major Products

The major product of the reaction involving this compound is the corresponding azide derivative of the primary amine used in the reaction .

Scientific Research Applications

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate involves the transfer of the azido group to a primary amine. This process is facilitated by the electrophilic nature of the azido compound, which reacts with the nucleophilic amine to form the corresponding azide. The hexafluorophosphate anion acts as a counterion, stabilizing the positively charged imidazolidin-1-ium species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate is unique due to its efficient diazo transfer capabilities and the ease of separation of its water-soluble by-products. This makes it a preferred choice in many synthetic applications where clean reaction profiles are essential .

Properties

IUPAC Name

2-azido-1,3-dimethylimidazolidin-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5.F6P/c1-9-3-4-10(2)5(9)7-8-6;1-7(2,3,4,5)6/h5H,3-4H2,1-2H3;/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELUERWTJNXKQY-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1CCN(C1N=[N+]=[N-])C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12F6N5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742704
Record name 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266134-54-6
Record name 2-Azido-1,3-dimethylimidazolidin-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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